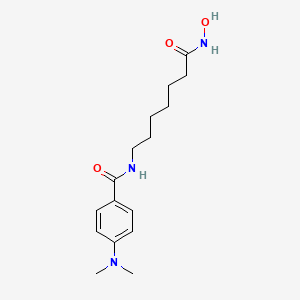
m344
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: M344 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of amide analogues of trichostatin A, which are known to inhibit histone deacetylase . The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 14.75 mg/mL, and it can be prepared by warming the tube at 37°C for 10 minutes or shaking it in an ultrasonic bath .
Industrial Production Methods: The industrial production of this compound involves maintaining murine erythroleukemia cells (MEL DS19 cells) in Dulbecco’s Modified Eagle Medium (D-MEM) containing 100 units/mL penicillin G sodium and 100 μg/mL streptomycin sulfate, supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere . Serial dilutions of this compound are prepared in 24-well plates using 1 mL of D-MEM per well .
Analyse Chemischer Reaktionen
Types of Reactions: M344 undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to inhibit histone deacetylation, leading to increased acetylation of histone proteins .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DMSO, penicillin G sodium, and streptomycin sulfate . The reactions are typically carried out at 37°C in a 5% CO2 atmosphere .
Major Products Formed: The major products formed from the reactions involving this compound include acetylated histone proteins and various metabolites that play a role in cell differentiation and apoptosis .
Wissenschaftliche Forschungsanwendungen
M344 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a potent HDAC inhibitor to study the effects of histone acetylation on gene expression . In biology, this compound is used to induce cell differentiation and apoptosis in various cell lines . In medicine, it has shown potential as a therapeutic agent for the treatment of cancer, neurodegenerative disorders, and HIV latency . In industry, this compound is used in the production of various bioactive compounds and as a research tool in drug discovery .
Wirkmechanismus
M344 exerts its effects by inhibiting histone deacetylase, leading to increased acetylation of histone proteins . This results in the activation of various genes involved in cell differentiation, apoptosis, and other cellular processes . This compound also activates the nuclear factor kappa B (NF-kB) pathway, which plays a role in the regulation of immune responses and inflammation . Additionally, this compound has been shown to reduce beta-amyloid levels and tau phosphorylation, making it a potential therapeutic agent for Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
M344 is unique in its ability to inhibit histone deacetylase with high potency and low toxicity compared to other HDAC inhibitors such as trichostatin A (TSA) . Similar compounds include sodium 4-phenylbutyrate, curcumin, and valproic acid sodium salt, which also inhibit histone deacetylase but have different molecular targets and pathways . This compound’s ability to induce cell differentiation and apoptosis, along with its potential therapeutic applications in various diseases, sets it apart from other HDAC inhibitors .
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-19(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(20)18-22/h8-11,22H,3-7,12H2,1-2H3,(H,17,21)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWDSZWTBOCWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274415 | |
| Record name | m344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251456-60-7 | |
| Record name | M-344 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251456607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | m344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-344 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8W4VF5ZEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)

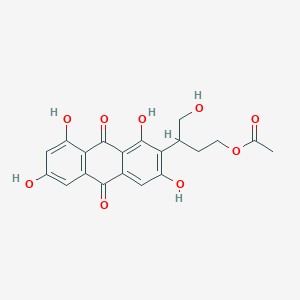
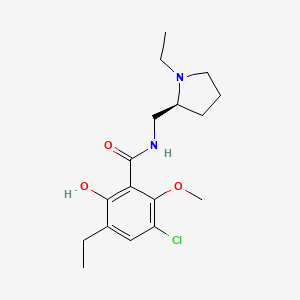
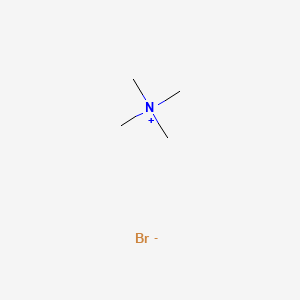
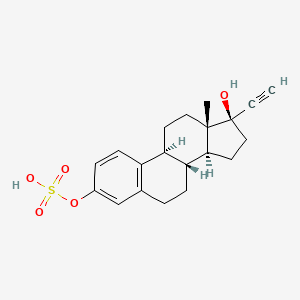
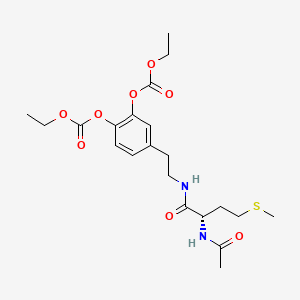
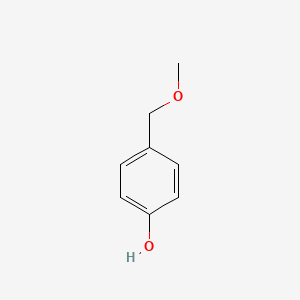
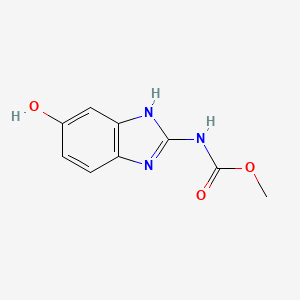
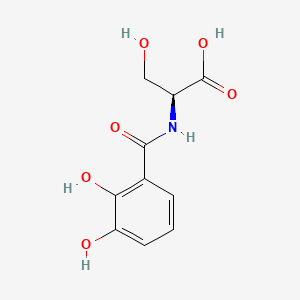
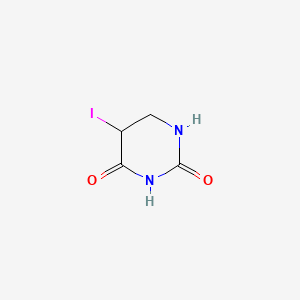
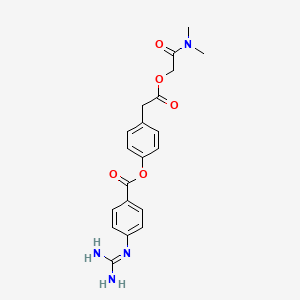
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)

